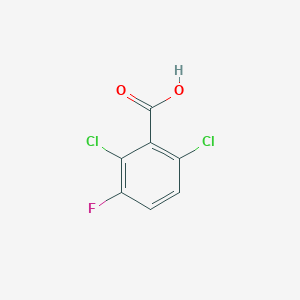

2,6-Dichloro-3-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFMJSSFYLXQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307158 | |

| Record name | 2,6-dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178813-78-0 | |

| Record name | 2,6-Dichloro-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178813-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 2,6-Dichloro-3-fluorobenzoic acid (CAS No: 178813-78-0). As a halogenated aromatic carboxylic acid, this compound serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its fundamental properties such as acidity, solubility, and lipophilicity is critical for its effective application in research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows through diagrams to facilitate comprehension and practical application.

Core Physicochemical Properties

2,6-Dichloro-3-fluorobenzoic acid is a polysubstituted benzene derivative. The electronic properties of the molecule are significantly influenced by the presence of three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) and a carboxyl group. These substituents dictate the compound's acidity, reactivity, and intermolecular interactions.

Chemical Structure:

Figure 1. Chemical structure of 2,6-Dichloro-3-fluorobenzoic acid.

The quantitative physicochemical data for 2,6-Dichloro-3-fluorobenzoic acid are summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for several key parameters are not widely published.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 178813-78-0 | [1][2][3][4] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [2][4] |

| Molecular Weight | 209.00 g/mol | [2] |

| Boiling Point | 301.1°C at 760 mmHg (Predicted) | |

| Density | 1.6 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.57 (Predicted) | [1] |

| pKa | No experimental data available. Expected to be a strong acid due to inductive effects of halogens. | |

| Solubility | No quantitative data available. Expected to have low aqueous solubility but be soluble in organic solvents like alcohols, ethers, and DMSO. | |

| LogP (Octanol/Water) | No experimental data available. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for chemical process development, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The following sections detail standard experimental methodologies for key parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. The strong electron-withdrawing nature of the two chlorine and one fluorine atoms is expected to significantly increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2). For chloro-substituted benzoic acids, an ortho-isomer is typically the most acidic.[5] The pKa can be determined using several methods, most commonly potentiometric titration.[6]

Methodology: Potentiometric Titration [6][7]

-

Preparation: A precise amount of 2,6-Dichloro-3-fluorobenzoic acid is dissolved in a suitable solvent, typically a co-solvent system like water-acetonitrile or water-ethanol, due to the low aqueous solubility of many organic acids.[6]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the sample solution using a burette.

-

Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and glass electrode after each addition of the titrant.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and pharmacokinetic properties. The shake-flask method is the "gold standard" for experimental LogP determination.[8][9]

Methodology: Shake-Flask Method [9][10]

-

Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[8] The phases are then separated.

-

Sample Preparation: A stock solution of the compound is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the stock solution is added to a known volume of the pre-saturated aqueous buffer in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).[11]

-

Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination via the shake-flask method.

Synthesis & Analytical Workflows

While a specific synthesis for 2,6-Dichloro-3-fluorobenzoic acid is not detailed in the provided results, a general workflow can be inferred from synthetic procedures for similar halogenated benzoic acids. A common route involves the modification of a substituted benzene precursor.[12][13]

References

- 1. 178813-78-0 2,6-Dichloro-3-fluorobenzoic acid AKSci P736 [aksci.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. 2,6-DICHLORO-3-FLUOROBENZOIC ACID | 178813-78-0 [chemicalbook.com]

- 4. 178813-78-0|2,6-Dichloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,6-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,6-dichloro-3-fluorobenzoic acid. Drawing upon computational modeling and comparative analysis with structurally related compounds, this document offers valuable insights for researchers in medicinal chemistry, materials science, and drug development.

Molecular Structure

2,6-Dichloro-3-fluorobenzoic acid, with the chemical formula C₇H₃Cl₂FO₂, is a halogenated derivative of benzoic acid. The molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a carboxylic acid group at position 1. The steric hindrance imposed by the ortho-substituents (two chlorine atoms) on the carboxylic acid group is a dominant factor in determining the molecule's conformation.

Below is a diagram illustrating the atom numbering scheme for 2,6-dichloro-3-fluorobenzoic acid, which will be used throughout this guide.

A Technical Guide to the Solubility of 2,6-Dichloro-3-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-3-fluorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on providing a framework for understanding its likely solubility behavior based on structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.

Introduction to 2,6-Dichloro-3-fluorobenzoic Acid

2,6-Dichloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and one fluorine atom on the benzene ring, imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding its solubility is critical for a range of applications, including:

-

Reaction Chemistry: Optimizing reaction conditions and product purification.

-

Crystallization: Controlling crystal growth and morphology.

-

Formulation Development: Designing stable and effective drug formulations.

-

Analytical Method Development: Ensuring accurate quantification and characterization.

Estimated Solubility Profile

While specific experimental data for 2,6-dichloro-3-fluorobenzoic acid is scarce, the solubility of other substituted benzoic acids can provide valuable insights. Generally, the solubility of benzoic acid derivatives is influenced by the polarity of the solvent, its hydrogen bonding capacity, and the temperature.

It is anticipated that 2,6-dichloro-3-fluorobenzoic acid will exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols and ketones, and lower solubility in non-polar solvents like hydrocarbons.

Quantitative Solubility Data for Analogous Compounds

To provide a reasonable estimation of the solubility of 2,6-dichloro-3-fluorobenzoic acid, the following tables summarize the mole fraction solubility (x₁) of structurally related benzoic acid derivatives in several common organic solvents at various temperatures. This data is essential for understanding the impact of halogen substitution on solubility.

Table 1: Solubility of 2-Chlorobenzoic Acid in Selected Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 293.15 | Data not available | Data not available | Data not available | Data not available |

| 298.15 | Data not available | Data not available | Data not available | Data not available |

| 303.15 | Data not available | Data not available | Data not available | Data not available |

| 308.15 | Data not available | Data not available | Data not available | Data not available |

| 313.15 | Data not available | Data not available | Data not available | Data not available |

Table 2: Solubility of 2,6-Dichlorobenzoic Acid in Selected Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 293.15 | Data not available | Data not available | Data not available | Data not available |

| 298.15 | Data not available | Data not available | Data not available | Data not available |

| 303.15 | Data not available | Data not available | Data not available | Data not available |

| 308.15 | Data not available | Data not available | Data not available | Data not available |

| 313.15 | Data not available | Data not available | Data not available | Data not available |

Note: The absence of data in these tables highlights the critical need for experimental determination of the solubility of 2,6-dichloro-3-fluorobenzoic acid.

Experimental Protocol: Isothermal Shake-Flask Gravimetric Method

The isothermal shake-flask gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3][4]

Materials

-

2,6-Dichloro-3-fluorobenzoic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps

-

Drying oven

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of 2,6-dichloro-3-fluorobenzoic acid to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the bath) to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the dissolved 2,6-dichloro-3-fluorobenzoic acid and the mass of the solvent (determined by the difference in the weight of the vial with the solution and the vial with the dried residue).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal shake-flask gravimetric method for solubility determination.

Workflow for the isothermal shake-flask gravimetric solubility determination method.

Conclusion

References

2,6-Dichloro-3-fluorobenzoic acid spectroscopic data (NMR, IR, MS)

Technical Guide: Spectroscopic Data for 2,6-Dichloro-3-fluorobenzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Spectroscopic Characterization of 2,6-Dichloro-3-fluorobenzoic Acid

This technical guide addresses the request for comprehensive spectroscopic data (NMR, IR, MS) for the compound 2,6-dichloro-3-fluorobenzoic acid (CAS Number: 178813-78-0). Despite an extensive search of scientific literature, chemical databases, and supplier information, experimental spectroscopic data for this specific molecule is not publicly available at this time.

While data for numerous structurally related compounds, such as other halogenated and substituted benzoic acids, are accessible, this guide cannot provide the requested quantitative data tables and detailed experimental protocols specifically for 2,6-dichloro-3-fluorobenzoic acid due to the absence of this core information in the public domain.

This document will, however, provide a framework of the expected spectroscopic characteristics based on analogous compounds and outline the general experimental protocols that would be employed for the acquisition of such data.

Predicted Spectroscopic Data

Based on the structure of 2,6-dichloro-3-fluorobenzoic acid, the following are predictions of the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule (six aromatic carbons and one carboxylic acid carbon). The chemical shifts would be influenced by the attached halogens and the carboxylic acid group. The carbon of the carboxylic acid would be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-Cl stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

-

C-F stretch: A strong absorption in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Characteristic bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be anticipated. Fragmentation would likely involve the loss of the hydroxyl group, the carboxyl group, and chlorine atoms. PubChem provides a predicted monoisotopic mass of 207.94942 Da for C₇H₃Cl₂FO₂.

General Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for aromatic carboxylic acids, which would be applicable to 2,6-dichloro-3-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of the solid sample would be accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

-

The solution would then be transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), might be added for chemical shift calibration (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Typically 0-15 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Pulse Sequence: A proton-decoupled pulse sequence to provide a spectrum of singlets for each carbon.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: A small amount of the sample (1-2 mg) would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly onto the ATR crystal, and pressure would be applied to ensure good contact.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet would be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization Method:

-

Electron Ionization (EI): The sample would be bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Data Acquisition:

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer would be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Mass Range: A suitable mass range would be scanned, for example, m/z 40-400.

-

Logical Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like 2,6-dichloro-3-fluorobenzoic acid is illustrated in the following diagram.

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2,6-dichloro-3-fluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core of this guide focuses on a robust multi-step synthesis commencing with 2',6'-dichloro-3'-fluoroacetophenone, proceeding through a nitrile intermediate, and culminating in the target benzoic acid. An alternative potential pathway via directed ortho-lithiation is also discussed.

Primary Synthesis Pathway: From Acetophenone to Benzoic Acid

The most comprehensively documented and high-yielding synthetic route to 2,6-dichloro-3-fluorobenzoic acid involves a three-step process starting from 2',6'-dichloro-3'-fluoroacetophenone. This pathway is advantageous due to its utilization of readily available starting materials and its reliance on well-established chemical transformations. The overall process includes the conversion of the acetophenone to a benzamide, followed by dehydration to a benzonitrile, and finally, hydrolysis to the desired benzoic acid.

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,6-dichloro-3-fluorobenzoic acid, a valuable building block in the development of novel pharmaceutical agents and other specialized chemical compounds. This document details potential starting materials, key chemical transformations, and includes experimental protocols for crucial steps, alongside quantitative data to inform synthetic strategy and process optimization.

Executive Summary

The synthesis of 2,6-dichloro-3-fluorobenzoic acid can be approached through several strategic routes. The most prominent and well-documented pathway involves the preparation of a key intermediate, 2,6-dichloro-3-fluorobenzonitrile, followed by its hydrolysis to the final carboxylic acid. An alternative, though potentially more complex, route commences with the nitration of 2,6-dichlorobenzoic acid, followed by a subsequent fluorination step. A third conceptual pathway involves the direct oxidation of 2,6-dichloro-3-fluorotoluene. This guide will explore these methodologies, presenting the available data to facilitate comparison and implementation.

Synthetic Pathways

Route 1: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile

This is arguably the most direct and well-supported route to 2,6-dichloro-3-fluorobenzoic acid. The synthesis is broken down into two primary stages: the formation of the benzonitrile intermediate and its subsequent hydrolysis.

Stage 1: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

The precursor for this stage is 2,6-dichloro-3-fluoroacetophenone, which can be converted to the benzonitrile through a multi-step process involving chlorination, ammonolysis, and dehydration.[1][2]

-

Step 1a: Chlorination of 2,6-Dichloro-3-fluoroacetophenone. The methyl ketone is first converted to a trichloromethyl intermediate.

-

Step 1b: Ammonolysis. The trichloromethyl intermediate is then treated with ammonia to form 2,6-dichloro-3-fluorobenzamide.

-

Step 1c: Dehydration. The final step to the nitrile involves the dehydration of the benzamide.

Experimental Protocol: Synthesis of 2,6-dichloro-3-fluorobenzonitrile from 2,6-dichloro-3-fluorobenzamide [1]

To a solution of 2,6-dichloro-3-fluorobenzamide (62.4 g, 0.3 mol) in 200 mL of toluene, bis(trichloromethyl)carbonate (32.6 g, 0.11 mol) and N,N-dimethylformamide (2.2 g, 0.03 mol) are added. The mixture is heated to 80°C for 0.5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an ethanol:water (1:1 by volume) mixed solvent (60 mL) to yield the white solid product.

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloro-3-fluorobenzamide | [1] |

| Reagents | Bis(trichloromethyl)carbonate, N,N-dimethylformamide | [1] |

| Solvent | Toluene | [1] |

| Temperature | 80°C | [1] |

| Reaction Time | 0.5 hours | [1] |

| Yield | 85% | [1] |

| Product Purity | 99.6% (GC) | [1] |

| Melting Point | 72-74°C | [1] |

Stage 2: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile

The conversion of the nitrile to the carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions.

Conceptual Experimental Protocol: Alkaline Hydrolysis

2,6-dichloro-3-fluorobenzonitrile is refluxed in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl) to precipitate the 2,6-dichloro-3-fluorobenzoic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Conceptual Experimental Protocol: Acidic Hydrolysis

2,6-dichloro-3-fluorobenzonitrile is heated in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, often with a co-solvent like acetic acid or water. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by pouring the mixture into ice water, followed by filtration of the precipitated carboxylic acid.

Note: While the hydrolysis of nitriles is a well-established reaction, specific experimental data for the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile was not found in the searched literature. The protocols above are based on general chemical principles.

Diagram of Synthetic Pathway - Route 1

Caption: Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid via Nitrile Hydrolysis.

Route 2: Nitration and Fluorination of 2,6-Dichlorobenzoic Acid

This pathway begins with a commercially available starting material, 2,6-dichlorobenzoic acid, and introduces the fluoro and nitro functionalities in subsequent steps.

Stage 1: Nitration of 2,6-Dichlorobenzoic Acid

The nitration of chlorinated benzoic acids is a known process, typically carried out using a mixture of nitric acid and sulfuric acid.

Conceptual Experimental Protocol: Nitration

2,6-dichlorobenzoic acid is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature. The reaction is stirred for a period of time before being quenched by pouring onto ice. The precipitated nitro-substituted product is then collected.

Stage 2: Fluorination

The introduction of the fluorine atom would likely proceed through a nucleophilic aromatic substitution reaction, potentially requiring activation of the ring. This step is conceptually more challenging and less documented for this specific substrate.

Diagram of Synthetic Pathway - Route 2

Caption: Conceptual Synthesis via Nitration and Fluorination.

Route 3: Oxidation of 2,6-Dichloro-3-fluorotoluene

This approach relies on the synthesis of the corresponding toluene derivative, followed by oxidation of the methyl group to a carboxylic acid.

Stage 1: Synthesis of 2,6-Dichloro-3-fluorotoluene

The synthesis of this intermediate could potentially be achieved through various methods, including halogen exchange reactions or from fluorinated and chlorinated aniline precursors.

Stage 2: Oxidation

The oxidation of the methyl group of 2,6-dichloro-3-fluorotoluene to a carboxylic acid can be accomplished using strong oxidizing agents.

Conceptual Experimental Protocol: Oxidation

2,6-dichloro-3-fluorotoluene is heated with a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an appropriate solvent (e.g., water, acetic acid). The reaction is typically carried out at elevated temperatures for several hours. After the reaction is complete, the mixture is worked up to remove the oxidant and isolate the carboxylic acid product.

| Parameter | Value (General) |

| Starting Material | Substituted Toluene |

| Oxidizing Agent | KMnO₄, CrO₃, etc. |

| Solvent | Water, Acetic Acid |

| Temperature | Elevated (e.g., Reflux) |

| Reaction Time | Several hours |

Note: Specific experimental details for the oxidation of 2,6-dichloro-3-fluorotoluene were not found in the searched literature. The conditions presented are based on general oxidation protocols for substituted toluenes.

Diagram of Synthetic Pathway - Route 3

Caption: Synthesis via Oxidation of a Toluene Derivative.

Data Summary

| Synthetic Route | Key Starting Material | Key Intermediate | Key Transformation | Reported Yield (Intermediate) |

| Route 1 | 2,6-Dichloro-3-fluoroacetophenone | 2,6-Dichloro-3-fluorobenzonitrile | Hydrolysis | 85% (for nitrile from amide)[1] |

| Route 2 | 2,6-Dichlorobenzoic Acid | Nitro-2,6-dichlorobenzoic Acid | Nitration, Fluorination | Not specified |

| Route 3 | Suitable Precursors | 2,6-Dichloro-3-fluorotoluene | Oxidation | Not specified |

Conclusion

Based on the available literature, the most promising and well-documented synthetic route for 2,6-dichloro-3-fluorobenzoic acid proceeds through the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile. This intermediate is accessible from 2,6-dichloro-3-fluoroacetophenone with a reported high yield for the final dehydration step. While alternative routes starting from 2,6-dichlorobenzoic acid or involving the oxidation of a toluene derivative are conceptually feasible, they currently lack detailed experimental validation in the public domain. For researchers and drug development professionals, focusing on the optimization of the nitrile hydrolysis pathway appears to be the most efficient strategy for obtaining the target compound. Further investigation into the specific conditions for the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile is recommended to establish a robust and high-yielding protocol.

References

The Biological Versatility of Halogenated Benzoic Acids: A Technical Guide for Researchers

Introduction: Halogenated benzoic acids represent a fascinating and functionally diverse class of molecules with wide-ranging biological activities. The incorporation of halogen atoms onto the benzoic acid scaffold profoundly influences their physicochemical properties, leading to a spectrum of effects from therapeutic to herbicidal. This technical guide provides an in-depth exploration of the biological activities of halogenated benzoic acids, focusing on their antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Halogenated benzoic acids have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi. The introduction of halogens can enhance the lipophilicity of the benzoic acid molecule, facilitating its passage through microbial cell membranes.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of halogenated benzoic acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-chlorobenzoic acid derivatives | Escherichia coli | Varies | [1] |

| 2-chlorobenzoic acid derivatives | Staphylococcus aureus | Varies | [1] |

| Halogenated Indoles | Staphylococcus aureus | 5 - >1000 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines the broth microdilution method for determining the MIC of halogenated benzoic acids against bacterial strains.[2][3]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus) adjusted to 0.5 McFarland standard

-

Halogenated benzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Resazurin solution (0.02% w/v)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of the halogenated benzoic acid derivatives in MHB directly in the 96-well plates. The concentration range should be broad enough to determine the MIC (e.g., 0.13–8.0 mg/mL).[3]

-

Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add 100 µL of the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.[2]

-

Following incubation, add 25 µL of resazurin solution to each well and incubate for an additional 2-4 hours.[3] A color change from blue to pink indicates bacterial growth.

-

The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of bacterial growth.[2][3]

Anti-inflammatory Activity

Several halogenated benzoic acid derivatives have been investigated for their anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes like cyclooxygenase-2 (COX-2).

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory effect can be quantified in vivo by measuring the reduction in paw edema in animal models.

| Compound | Assay | Dose | % Inhibition of Edema | Reference |

| 2-hydroxymethylbenzamide derivatives | Carrageenan-induced paw edema in rats | 100 mg/kg | Varies | [4] |

Signaling Pathway: NF-κB Inhibition

Halogenated benzoic acids have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Halogenated benzoic acids are thought to interfere with this cascade, although the precise molecular targets are still under investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[5][6][7][8][9]

Materials:

-

Wistar rats

-

1% (w/v) Carrageenan solution in sterile saline

-

Halogenated benzoic acid derivatives

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for each halogenated benzoic acid derivative at various doses.

-

Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][10][11][12][13]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Halogenated benzoic acid derivatives dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in each well of a 96-well plate containing reaction buffer, heme, and the COX-2 enzyme.

-

Add the halogenated benzoic acid derivatives at various concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the product (e.g., prostaglandin E2) using a suitable method, such as an ELISA or LC-MS/MS.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Anticancer Activity

The anticancer potential of halogenated benzoic acids has been demonstrated in various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data for Anticancer Activity

The cytotoxic effect of halogenated benzoic acids on cancer cells is commonly expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Reference |

| Halogenated Benzothiadiazine Derivative | Triple-negative breast cancer | 2.93 ± 0.07 | [14] |

| Brominated Benzofuran Derivative (Compound 8) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [15] |

| Brominated Benzofuran Derivative (Compound 8) | A549 (Lung Cancer) | 3.5 ± 0.6 | [15] |

| Brominated Benzofuran Derivative (Compound 7) | A549 (Lung Cancer) | 6.3 ± 2.5 | [15] |

| Various Benzoic Acid Derivatives | HTB-26 (Breast Cancer) | 10 - 50 | [16] |

| Various Benzoic Acid Derivatives | PC-3 (Prostate Cancer) | 10 - 50 | [16] |

| Various Benzoic Acid Derivatives | HepG2 (Liver Cancer) | 10 - 50 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][17][18][19]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Halogenated benzoic acid derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the halogenated benzoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Herbicidal Activity

Certain halogenated benzoic acids are utilized as herbicides. Their mode of action often involves disrupting plant growth processes, such as auxin transport or photosynthesis.

Quantitative Data for Herbicidal Activity

The herbicidal effect can be assessed by measuring the inhibition of plant growth, often expressed as the concentration that causes a 50% reduction in a measured parameter (EC50).

| Compound | Plant Species | Endpoint | EC50 (mg/L) | Reference |

| 4-chlorobenzoic acid | Pseudokirchneriella subcapitata | Growth Rate | Varies | [20][21][22] |

| 3-bromobenzoic acid | Pseudokirchneriella subcapitata | Growth Rate | Varies | [20][21][22] |

| 4-bromobenzoic acid | Pseudokirchneriella subcapitata | Growth Rate | Varies | [20][21][22] |

| Clomazone | Lemna minor | Growth Inhibition | 0.41 | [23] |

| Tebuthiuron | Lemna minor | Growth Inhibition | 0.21 | [23] |

Experimental Protocol: Herbicidal Bioassay with Lemna minor (Duckweed)

Lemna minor is a small aquatic plant commonly used in ecotoxicology and for assessing the phytotoxicity of chemicals.[24][25][26]

Materials:

-

Lemna minor culture

-

Growth medium (e.g., Steinberg medium)

-

Glass beakers or Petri dishes

-

Halogenated benzoic acid derivatives

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a series of test solutions with different concentrations of the halogenated benzoic acid derivative in the growth medium.

-

Place a defined number of Lemna minor fronds (e.g., 3-5 colonies with a total of 10-15 fronds) into each beaker or Petri dish containing the test solution.

-

Include a control group with Lemna minor in growth medium without the test compound.

-

Incubate the containers in a growth chamber under controlled conditions (e.g., 25°C, continuous light) for a period of 7 days.

-

At the end of the incubation period, count the number of fronds in each container.

-

Calculate the percentage of growth inhibition for each concentration compared to the control.

-

Determine the EC50 value, which is the concentration of the compound that causes a 50% inhibition of frond growth.

Synthesis of Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids can be achieved through various chemical reactions. The choice of method depends on the desired halogen and its position on the aromatic ring.

General Workflow for Synthesis

A common synthetic strategy involves the halogenation of a benzoic acid precursor or the oxidation of a halogenated toluene.

Example Protocol: Synthesis of 2,4-Dichlorobenzoic Acid from 2,4-Dichlorotoluene

This method involves the liquid-phase oxidation of 2,4-dichlorotoluene.[27][28]

Materials:

-

2,4-Dichlorotoluene

-

Acetic acid

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Oxygen or air source

-

Reaction vessel with reflux condenser and stirrer

Procedure:

-

Charge the reaction vessel with 2,4-dichlorotoluene and acetic acid.

-

Add the catalyst system consisting of cobalt acetate, manganese acetate, and sodium bromide.

-

Heat the mixture to the reaction temperature (e.g., 130-200°C).

-

Introduce a continuous flow of oxygen or air into the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography).

-

After the reaction is complete, cool the mixture and isolate the 2,4-dichlorobenzoic acid product by filtration or crystallization.

Example Protocol: Synthesis of 4-Iodobenzoic Acid from 4-Aminobenzoic Acid

This synthesis proceeds via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.[29][30][31]

Materials:

-

4-Aminobenzoic acid

-

Hydrochloric acid

-

Sodium nitrite

-

Potassium iodide

-

Ice

Procedure:

-

Dissolve 4-aminobenzoic acid in dilute hydrochloric acid, warming gently if necessary.

-

Cool the solution in an ice bath to below 5°C.

-

Slowly add a cold aqueous solution of sodium nitrite to the cooled solution of 4-aminobenzoic acid while maintaining the temperature below 10°C. This forms the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to stand to complete the reaction, then collect the precipitated 4-iodobenzoic acid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Conclusion

This technical guide has provided a comprehensive overview of the diverse biological activities of halogenated benzoic acids, with a focus on their antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. The inclusion of detailed experimental protocols, quantitative data, and visualizations of a key signaling pathway is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and agricultural science. The structure-activity relationships highlighted by the presented data underscore the significant impact of halogenation on the biological function of benzoic acid derivatives, offering a foundation for the rational design of new and improved bioactive compounds. Further research into the specific molecular targets and mechanisms of action will continue to unlock the full potential of this versatile class of molecules.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. assaygenie.com [assaygenie.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 23. Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 27. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. m.youtube.com [m.youtube.com]

- 31. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

The Strategic Imperative of Fluorine Substitution in Benzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into molecular scaffolds has become a paramount strategy in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Benzoic acid derivatives, a privileged structural motif in numerous therapeutic agents, are frequently subjected to fluorination to enhance their efficacy, selectivity, and metabolic stability. This technical guide provides a comprehensive exploration of the multifaceted roles of fluorine substitution in benzoic acid derivatives, detailing the profound impact on molecular properties, outlining key experimental protocols, and visualizing relevant biological pathways and experimental workflows. By leveraging the unique attributes of fluorine, researchers can rationally design and develop novel therapeutics with improved pharmacological profiles.

The Physicochemical Impact of Fluorine Substitution

The strategic placement of fluorine atoms on the benzoic acid ring can dramatically alter a molecule's properties in several ways that are highly advantageous for drug design. These modifications are primarily driven by fluorine's high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond.

Modulation of Acidity (pKa)

The electron-withdrawing nature of fluorine significantly influences the acidity of the carboxylic acid group.[1][2] This effect is primarily due to the inductive effect (-I), where the highly electronegative fluorine atom pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa).[1][2] The position of the fluorine substituent has a pronounced impact on the magnitude of this effect, with the ortho position generally resulting in the most significant increase in acidity due to the proximity to the carboxylic acid.[3][4]

Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers

| Compound | Isomer | pKa Value | logP |

| Benzoic Acid | - | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | ortho | 3.27[3] | 1.86 |

| 3-Fluorobenzoic Acid | meta | 3.86[3][5] | 2.16[5] |

| 4-Fluorobenzoic Acid | para | 4.14[3][6] | 2.07[6] |

| 2,3-Difluorobenzoic Acid | - | 2.85 | - |

| 2,4-Difluorobenzoic Acid | - | 3.05 | - |

| 2,5-Difluorobenzoic Acid | - | 2.95 | - |

| 2,6-Difluorobenzoic Acid | - | 2.50 | - |

| 3,4-Difluorobenzoic Acid | - | 3.70 | - |

| 3,5-Difluorobenzoic Acid | - | 3.37 | - |

| 2,3,4,5,6-Pentafluorobenzoic Acid | - | 1.79 | - |

Note: pKa and logP values can vary slightly depending on the experimental conditions.

Alteration of Lipophilicity (logP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly affected by fluorination. The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[6] This can enhance its ability to cross cell membranes and the blood-brain barrier. However, the effect is not always straightforward and can be influenced by the position and number of fluorine substituents, as well as the overall molecular context.

Enhancement of Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) superfamily.[7] By strategically placing fluorine atoms at metabolically labile positions on the benzoic acid ring or on attached functional groups, it is possible to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[7]

Influence on Binding Affinity and Conformation

Fluorine's high electronegativity can lead to favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity. Although the C-F bond is a weak hydrogen bond acceptor, these interactions can be significant in the context of a protein's active site. Furthermore, fluorine substitution can influence the conformational preferences of a molecule, which can be crucial for optimal binding to its target.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated benzoic acid derivatives.

Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid

This protocol is a variation of the Balz-Schiemann reaction.[8]

Materials:

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Hydrofluoric acid (HF) or Tetrafluoroboric acid (HBF₄)

-

Hydrochloric acid (HCl)

-

Ice

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve anthranilic acid in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

-

Fluorination:

-

To the cold diazonium salt solution, slowly add a cold solution of hydrofluoric acid or tetrafluoroboric acid.

-

A precipitate of the diazonium fluoroborate salt will form.

-

Collect the precipitate by filtration and wash with cold water, followed by a cold alcohol and then ether.

-

-

Thermal Decomposition:

-

Carefully heat the dry diazonium fluoroborate salt. The decomposition will produce nitrogen gas, boron trifluoride, and 2-fluorobenzoic acid.

-

The crude 2-fluorobenzoic acid can be purified by recrystallization or sublimation.

-

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of the acid solution as it is neutralized with a strong base.[9]

Materials:

-

Fluorinated benzoic acid derivative

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the fluorinated benzoic acid and dissolve it in a known volume of deionized water.

-

-

Titration:

-

Place the beaker on the stir plate and immerse the pH electrode in the solution.

-

Record the initial pH.

-

Slowly add the standardized NaOH solution from the burette in small increments.

-

After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration until the pH has risen significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[9]

-

Determination of logP by the Shake-Flask Method with ¹⁹F NMR Spectroscopy

This method is particularly useful for fluorinated compounds.[10][11][12][13]

Materials:

-

Fluorinated benzoic acid derivative (analyte)

-

A fluorinated reference compound with a known logP value

-

n-Octanol (HPLC grade)

-

Water (HPLC grade)

-

Pear-shaped flask

-

Stir plate and stir bar

-

Centrifuge

-

NMR tubes

-

NMR spectrometer with ¹⁹F capabilities

Procedure:

-

Partitioning:

-

Accurately weigh the analyte and the reference compound into a pear-shaped flask.

-

Add equal volumes of n-octanol and water.

-

Stir the biphasic mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Allow the phases to separate completely (centrifugation can be used to aid separation).

-

-

Sample Preparation for NMR:

-

Carefully take an aliquot from both the n-octanol and the water layers.

-

Prepare NMR samples from each aliquot.

-

-

¹⁹F NMR Analysis:

-

Acquire the ¹⁹F NMR spectra for both the n-octanol and water samples.

-

Integrate the signals corresponding to the analyte and the reference compound in each spectrum.

-

-

Calculation:

-

The logP of the analyte can be calculated using the following equation: logP(analyte) = logP(reference) + log [ (Integral(analyte)octanol / Integral(reference)octanol) / (Integral(analyte)water / Integral(reference)water) ]

-

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes.[14]

Materials:

-

Fluorinated benzoic acid derivative (test compound)

-

Human Liver Microsomes (HLM)

-

Phosphate buffer (e.g., pH 7.4)

-

NADPH regenerating system (to initiate the enzymatic reaction)

-

Acetonitrile (to stop the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a solution of the test compound in phosphate buffer.

-

In a microcentrifuge tube, pre-incubate the test compound with HLM at 37 °C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear portion of the plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (Clint) can then be calculated.[14]

-

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Signaling Pathway

Fluorinated benzoic acid derivatives are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[15] COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[16][17][18] Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs.

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Workflow for Screening COX-2 Inhibitors

The following workflow outlines the steps for screening fluorinated benzoic acid derivatives for their inhibitory activity against COX-2.[19][20][21]

Caption: Experimental workflow for the screening of COX-2 inhibitors.

Conclusion

The strategic incorporation of fluorine into benzoic acid derivatives is a powerful and versatile approach in modern drug discovery. By judiciously manipulating the position and number of fluorine substituents, medicinal chemists can fine-tune the physicochemical properties of these molecules to enhance their therapeutic potential. A thorough understanding of the effects of fluorination on acidity, lipophilicity, and metabolic stability, coupled with robust experimental evaluation, is crucial for the rational design of novel and effective therapeutic agents. The continued exploration of fluorinated chemical space promises to yield the next generation of innovative medicines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 12. connectsci.au [connectsci.au]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assaygenie.com [assaygenie.com]

2,6-Dichloro-3-fluorobenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts specific reactivity and physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2,6-dichloro-3-fluorobenzoic acid as a chemical intermediate, with a focus on providing practical experimental details and illustrating its role in synthetic pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,6-dichloro-3-fluorobenzoic acid is presented in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic workflows.

| Property | Value | Reference |

| Chemical Formula | C₇H₃Cl₂FO₂ | --INVALID-LINK-- |

| Molecular Weight | 209.00 g/mol | --INVALID-LINK-- |

| CAS Number | 178813-78-0 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | (Typical) |

| Melting Point | 157-161 °C | --INVALID-LINK-- (for 2,6-Difluorobenzoic acid, indicative) |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | --INVALID-LINK-- (for 2,6-Dichlorobenzoic acid) |

| IUPAC Name | 2,6-dichloro-3-fluorobenzoic acid | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C(=C1F)Cl)C(=O)O)Cl | --INVALID-LINK-- |

| InChI Key | NMFMJSSFYLXQAO-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid

The synthesis of 2,6-dichloro-3-fluorobenzoic acid can be achieved through a multi-step process starting from commercially available 2,6-dichlorobenzoic acid. The general synthetic strategy involves the nitration of the benzene ring, followed by a nucleophilic aromatic substitution to introduce the fluorine atom. An alternative route involves the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile.

Experimental Protocol: Synthesis from 2,6-Dichlorobenzoic Acid

This protocol is based on established methods for the nitration and fluorination of halogenated benzoic acids.[1]

Step 1: Nitration of 2,6-Dichlorobenzoic Acid to 2,6-Dichloro-3-nitrobenzoic Acid

-

Materials:

-

2,6-Dichlorobenzoic acid (1 eq)

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (95%)

-

Dichloromethane

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,6-dichlorobenzoic acid (e.g., 100 g, 0.5235 mol) to concentrated sulfuric acid (e.g., 70 g, 0.657 mol).

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 36 g) to concentrated sulfuric acid (e.g., 38 g) in a separate flask, keeping the temperature low with an ice bath.

-

Slowly add the pre-configured mixed acid to the solution of 2,6-dichlorobenzoic acid at room temperature.

-

Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by HPLC to ensure the starting material is consumed (<0.2%).

-

Upon completion, cool the reaction mixture to 0-10 °C in an ice bath.

-

Extract the product with dichloromethane (2 x 8 volumes).

-

Combine the organic layers and wash with water until the pH of the aqueous phase is between 2 and 3.

-

Concentrate the organic phase under reduced pressure to obtain 2,6-dichloro-3-nitrobenzoic acid. The product can be used in the next step without further purification.

-

Step 2: Fluorination of 2,6-Dichloro-3-nitrobenzoic Acid

-

Materials:

-

2,6-Dichloro-3-nitrobenzoic acid (1 eq)

-

Anhydrous potassium fluoride (KF)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

-

Procedure:

-

In a dry round-bottom flask, suspend 2,6-dichloro-3-nitrobenzoic acid in an aprotic polar solvent.

-

Add anhydrous potassium fluoride (excess, e.g., 2-3 eq) and a catalytic amount of a phase-transfer catalyst.

-

Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir vigorously for several hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 2,6-dichloro-3-fluorobenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Alternative Synthetic Route: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile

2,6-Dichloro-3-fluorobenzonitrile can be synthesized from 2,6-dichloro-3-fluoroacetophenone.[2] The resulting benzonitrile can then be hydrolyzed to the corresponding benzoic acid.

Step 1: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

A detailed protocol for the synthesis of 2,6-dichloro-3-fluorobenzonitrile from the corresponding acetophenone has been reported, with an overall yield of 77%.[2]

Step 2: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile

-

Materials:

-

2,6-Dichloro-3-fluorobenzonitrile

-

Concentrated sulfuric acid or sodium hydroxide solution

-

Water

-

-

Procedure (Acid Hydrolysis):

-

Add 2,6-dichloro-3-fluorobenzonitrile to an excess of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated 2,6-dichloro-3-fluorobenzoic acid is collected by filtration, washed with cold water, and dried.

-

-

Procedure (Alkaline Hydrolysis):

-

Reflux 2,6-dichloro-3-fluorobenzonitrile with an aqueous or alcoholic solution of sodium hydroxide.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid to precipitate the benzoic acid.

-

Filter, wash, and dry the product.

-

Applications as a Chemical Intermediate

2,6-Dichloro-3-fluorobenzoic acid is a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions.

Role in Pharmaceutical Synthesis: An Intermediate for Kinase Inhibitors

Halogenated benzoic acids are common starting materials in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. While a direct synthesis of a marketed drug from 2,6-dichloro-3-fluorobenzoic acid is not prominently documented, its structural motifs are present in advanced intermediates. For instance, a closely related compound, 2,6-difluoro-3-nitrobenzoic acid, is a precursor in the synthesis of vemurafenib-based PROTACs (Proteolysis Targeting Chimeras), which are novel therapeutic agents designed to degrade specific proteins.

The general workflow for the utilization of such a benzoic acid intermediate in the synthesis of a complex molecule like a PROTAC linker is depicted below.

Caption: General workflow for activating and coupling 2,6-dichloro-3-fluorobenzoic acid.

This activated intermediate can then be incorporated into more complex molecular scaffolds, such as those required for kinase inhibitors or PROTACs.

Potential Applications in Agrochemical Synthesis

Substituted benzoic acids are also pivotal intermediates in the development of herbicides and fungicides. The specific substitution pattern of 2,6-dichloro-3-fluorobenzoic acid can be exploited to synthesize active ingredients with desired biological activities and environmental profiles. The chlorine and fluorine atoms can influence the molecule's herbicidal or fungicidal potency, selectivity, and metabolic stability in plants and soil.

Logical Relationships in Synthetic Planning